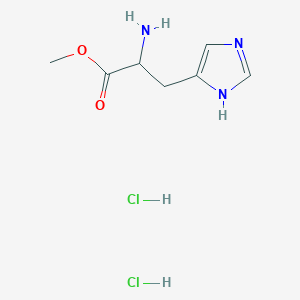
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
説明
Methyl 2-amino-3
生物活性
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, also known as L(+)-histidine methyl ester dihydrochloride, is a compound with significant biological activity due to its unique structural features. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₂Cl₂N₃O₂
- Molecular Weight : 205.64 g/mol
- CAS Number : 7389-87-9
- IUPAC Name : Methyl (2R)-2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
The compound features an imidazole ring, which is crucial for its biological interactions. Its structure allows it to act as a building block for various bioactive molecules and pharmaceuticals .
Biological Activity
This compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have indicated that compounds with similar imidazole structures possess antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
- Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cells. For instance, derivatives of imidazole have been tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity .
- Immune Modulation : As a histidine derivative, this compound may play a role in modulating immune responses by influencing the PD-1/PD-L1 pathway, which is significant in cancer immunotherapy .
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Direct Amination : Involves the reaction of methyl esters with imidazole derivatives under acidic conditions.
- Carbonyl Chemistry : Utilizes carbonyl compounds to form the imidazole ring before introducing the amino acid moiety.
Comparative Analysis with Similar Compounds
The following table outlines the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate | Chiral center at the propanoate moiety | Enantiomeric form may exhibit different activity |
| Methyl imidazole | Simple imidazole structure | Lacks the amino acid side chain |
| Histidine | Natural amino acid | Contains both amino and imidazole functionalities |
This comparison highlights how this compound combines features from both simple and complex structures, leading to diverse biological activities.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of methyl 2-amino compounds exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .
- Cytotoxicity Against Cancer Cells : Research showed that certain derivatives reduced cell viability in cancer cell lines by over 50%, suggesting potential as anticancer agents .
- Immunotherapy Applications : Investigations into the PD-L1/PD-1 interaction revealed that modifications of this compound could enhance its effectiveness as an immune checkpoint inhibitor .
特性
IUPAC Name |
methyl 2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAYENIPKPKKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















